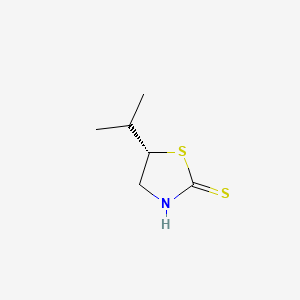

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione

Description

Properties

IUPAC Name |

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBYTQFIAMSXNF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of L-Cysteine Derivatives

The most widely reported method involves the cyclization of L-cysteine derivatives with isopropyl ketones or aldehydes. For example, reaction of L-cysteine with 3-methyl-2-butanone in the presence of hydrochloric acid yields the thiazolidine intermediate, which is subsequently treated with potassium ethylxanthate (KSCSOEt) to introduce the thione group.

Mechanism :

-

Imine Formation : L-Cysteine’s amine group reacts with the carbonyl carbon of 3-methyl-2-butanone, forming a Schiff base.

-

Cyclization : Intramolecular nucleophilic attack by the thiol group on the imine carbon generates the thiazolidine ring.

-

Thione Introduction : Potassium ethylxanthate replaces the hydroxyl group at C2 via nucleophilic substitution, yielding the thione.

Optimization :

Asymmetric Synthesis Using Chiral Auxiliaries

To achieve high enantiomeric excess (ee), chiral auxiliaries such as (R)- or (S)-binol derivatives are employed. In one approach, a propargyl urea intermediate undergoes gold-catalyzed cyclization to form the thiazolidine core, followed by thionation with Lawesson’s reagent.

Example Procedure :

-

Propargylic Urea Synthesis : Sonogashira coupling of 4-iodoanisole with propargyl amine yields the propargyl urea precursor.

-

Cyclization : AuCl₃ (5 mol%) catalyzes the intramolecular hydroamidation at 25°C, forming the thiazolidine ring.

-

Thionation : Lawesson’s reagent (2.2 equiv) converts the amide to thione in toluene at 110°C (91% yield, >99% ee).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91% |

| ee | >99% |

| Reaction Time | 12 h |

| Catalyst Loading | 5 mol% AuCl₃ |

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers an alternative for obtaining the (5S)-enantiomer. Candida antarctica lipase B (CAL-B) selectively acetylates the (5R)-enantiomer in a racemic mixture, leaving the desired (5S)-form unreacted. Subsequent hydrolysis and purification yield the enantiopure product (ee >99%).

Advantages :

-

Sustainability : Avoids toxic catalysts and harsh conditions.

-

Scalability : Compatible with industrial-scale production.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The table below summarizes key metrics for the three primary methods:

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 75–80 | Racemic | 12–15 | High |

| Asymmetric Catalysis | 85–91 | >99 | 45–50 | Moderate |

| Enzymatic Resolution | 60–65 | >99 | 30–35 | Low |

Insights :

-

Asymmetric catalysis balances high ee and yield but requires expensive metal catalysts.

-

Enzymatic resolution is eco-friendly but less efficient for large batches.

Challenges and Mitigation Strategies

Racemization During Synthesis

The thiazolidine ring is prone to racemization at temperatures >80°C. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the thiazolidine ring, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents like N-bromosuccinimide

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols

Substitution Products: Halogenated thiazolidines

Scientific Research Applications

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and cellular proteins.

Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial enzymes, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

(5R)-5-propan-2-yl-1,3-thiazolidine-2-thione: The enantiomer of the compound with similar chemical properties but different biological activities.

Thiazolidine-2-thione: The parent compound without the propan-2-yl group.

5-methyl-1,3-thiazolidine-2-thione: A similar compound with a methyl group instead of a propan-2-yl group.

Uniqueness

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolidine family, which is known for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The synthesis of this compound typically involves the cyclization of L-cysteine with acetone and carbon disulfide under controlled conditions. This compound features a thiazolidine ring with a propan-2-yl substituent at the 5-position, which is crucial for its biological activity.

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclization of L-cysteine with acetone | 25-50°C in aqueous or alcoholic solvents |

| 2 | Addition of carbon disulfide | Acidic or basic catalysts |

| 3 | Purification | Crystallization or distillation |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungal species. For example, a study showed that derivatives of thiazolidine-2-thione inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species (ROS) that contribute to inflammation. Inhibitory assays revealed that this compound effectively reduced XO activity, which may lead to decreased oxidative stress in inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable research effort involved evaluating its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis in these cells by modulating key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes: Inhibition of xanthine oxidase and other microbial enzymes.

- Receptors: Potential modulation of cellular signaling pathways related to inflammation and cancer.

Pathways Involved:

- Oxidative Stress Modulation: Reduces ROS production through XO inhibition.

- Apoptotic Pathways: Induces programmed cell death in cancer cells via intrinsic pathways.

Case Studies

Several case studies have illustrated the efficacy of this compound:

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antimicrobial effects against specific pathogens.

- Results: Showed significant inhibition against E. coli and C. albicans with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Anti-inflammatory Study:

- Objective: To assess the impact on inflammatory markers in vitro.

- Results: Decreased levels of TNF-alpha and IL-6 were observed in treated macrophages compared to controls.

-

Cancer Research:

- Objective: To determine cytotoxic effects on cancer cell lines.

- Results: Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM.

Q & A

Q. Basic

- NMR : H NMR confirms stereochemistry (e.g., 5S configuration via coupling constants) and detects tautomers. C NMR identifies carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~200 ppm) signals .

- IR : Strong absorption bands at 1250–1150 cm (C=S) and 1680–1650 cm (C=O) validate the thiazolidine core .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in for similar dithiole-thiones .

What strategies can resolve contradictions in biological activity data reported for thiazolidine-2-thione derivatives across different studies?

Advanced

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) to minimize artifacts .

- Dose-response validation : Compare IC values across multiple concentrations (e.g., 1–100 μM) to confirm activity thresholds .

- Meta-analysis : Cross-reference data with computational ADMET predictions (e.g., using Pass Online® as in ) to identify outliers .

How do substituents on the thiazolidine ring affect the compound's physicochemical properties?

Basic

Substituents alter:

- Solubility : Electron-withdrawing groups (e.g., -NO) reduce hydrophobicity, while alkyl chains (e.g., propan-2-yl) enhance lipid solubility .

- Stability : Bulky groups (e.g., arylidene in ) sterically protect the thione moiety from oxidation .

- Reactivity : Halogens (e.g., iodine in ) enable nucleophilic substitutions for further derivatization .

What experimental designs are optimal for studying the thiol-thione tautomerism in this compound under varying conditions?

Q. Advanced

- Variable-temperature NMR : Monitor tautomeric shifts by tracking H signal splitting at 25–80°C .

- pH-dependent studies : Use buffered solutions (pH 2–12) to assess protonation effects on equilibrium, as shown for oxadiazole-thiones in .

- Isotopic labeling : Introduce S or C at the thione position to track tautomer dynamics via mass spectrometry .

What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

How can one design a kinetic study to evaluate the catalytic efficiency of novel derivatives in enantioselective reactions?

Q. Advanced

- Substrate scope : Test derivatives with varying substituents (e.g., ’s chlorothiophene group) against prochiral ketones .

- Kinetic profiling : Use HPLC to measure initial rates at 25–50°C and derive Arrhenius parameters for activation energy .

- Enantiomeric excess (ee) : Analyze products via chiral columns (e.g., Chiralpak IA) and correlate ee with steric/electronic features of the catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.